molecular formula C19H20N2O4S B2357233 N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862741-71-7

N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No. B2357233
M. Wt: 372.44
InChI Key: ZFWDPECEZJWOMY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PXS-4728A, and it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Electrolysis and Chemical Synthesis

One study discusses the formation of sulfonyl aromatic alcohols through the electrolysis of bisazo reactive dyes, leading to the synthesis of compounds like 4-(2-methoxyethylsulfonyl)benzene-amine. This process, carried out in an alkaline medium, highlights the potential for chemical synthesis and modification of sulfonyl-based compounds, potentially including N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine (Elizalde-González et al., 2012).

Polymer Modification

Another application involves the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, showcasing how different amines, including possibly N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine, can be used to alter the properties of hydrogels for medical applications (Aly & El-Mohdy, 2015).

Water Treatment

Research into novel sulfonated thin-film composite nanofiltration membranes emphasizes the role of sulfonated aromatic diamine monomers in improving water flux and dye rejection in treatment processes. Such studies indicate the relevance of sulfonyl and amine-functionalized compounds in enhancing membrane properties for environmental applications (Liu et al., 2012).

Cytotoxicity and Chemical Characterization

The synthesis and cytotoxicity evaluation of new heterocyclic compounds with an oxazole ring containing a 4-(phenylsulfonyl)phenyl moiety have been explored, highlighting the pharmaceutical potential of such compounds. This research could be extended to include compounds like N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine, considering their structural similarities and potential biological activities (Apostol et al., 2019).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)17-21-19(18(25-17)20-12-13-24-2)26(22,23)16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWDPECEZJWOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine

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